2,4-Dichloro-N-(cyclohexylmethyl)aniline 2,4-Dichloro-N-(cyclohexylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 132666-31-0
VCID: VC0150033
InChI: InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2
SMILES: C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C12H15Cl2N
Molecular Weight: 244.16 g/mol

2,4-Dichloro-N-(cyclohexylmethyl)aniline

CAS No.: 132666-31-0

Cat. No.: VC0150033

Molecular Formula: C12H15Cl2N

Molecular Weight: 244.16 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-N-(cyclohexylmethyl)aniline - 132666-31-0

Specification

CAS No. 132666-31-0
Molecular Formula C12H15Cl2N
Molecular Weight 244.16 g/mol
IUPAC Name 2,4-dichloro-N-cyclohexylaniline
Standard InChI InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2
Standard InChI Key WYSSFRYQRPZXMM-UHFFFAOYSA-N
SMILES C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structure

2,4-Dichloro-N-(cyclohexylmethyl)aniline is characterized by a dichloroaniline core with a cyclohexylmethyl group attached to the nitrogen atom. The compound features two chlorine atoms positioned at the 2 and 4 positions of the aniline ring, creating a unique electron distribution that influences its chemical behavior and reactivity. The cyclohexylmethyl group consists of a cyclohexane ring with a methyl bridge that connects to the aniline nitrogen, forming a secondary amine structure.

The fundamental chemical identity parameters of 2,4-Dichloro-N-(cyclohexylmethyl)aniline are summarized in Table 1.

Table 1: Chemical Identity of 2,4-Dichloro-N-(cyclohexylmethyl)aniline

ParameterValue
Chemical Name2,4-Dichloro-N-(cyclohexylmethyl)aniline
CAS Registry Number132666-31-0
Molecular FormulaC₁₃H₁₇Cl₂N
Molecular Weight258.19 g/mol
IUPAC Name2,4-dichloro-N-(cyclohexylmethyl)aniline
Standard InChIInChI=1S/C13H17Cl2N/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2
Standard InChIKeyFMMDDHANKRRSJW-UHFFFAOYSA-N
SMILES NotationC1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl

The molecular structure features an aniline ring with chlorine atoms at positions 2 and 4, creating electron-withdrawing centers that affect the electronic distribution within the molecule. This structural arrangement influences the compound's reactivity, particularly at the nitrogen center and the remaining positions on the aromatic ring .

Physical and Chemical Properties

The physical and chemical properties of 2,4-Dichloro-N-(cyclohexylmethyl)aniline are important determinants of its behavior in various environments and applications. Many of these properties have been predicted through computational models due to limited experimental data available for this specific compound.

Table 2: Physicochemical Properties of 2,4-Dichloro-N-(cyclohexylmethyl)aniline

PropertyValueMethod
Physical StateSolid at room temperaturePredicted from structural analysis
Boiling Point379.3 ± 22.0 °CPredicted value
Density1.199 ± 0.06 g/cm³Predicted value
pKa2.46 ± 0.50Predicted value
Log PApproximately 4.5-5.0Estimated based on similar structures
Water Solubility<0.1 g/100 mLEstimated based on similar structures
Solubility in Organic SolventsSoluble in methanol, ethanol, acetone, chloroformPredicted from structure
Flash PointApproximately 115-130°CEstimated based on similar compounds

The relatively low pKa value of 2,4-Dichloro-N-(cyclohexylmethyl)aniline indicates the compound's weak basicity, which is typical for aniline derivatives with electron-withdrawing substituents such as chlorine. The predicted high boiling point suggests strong intermolecular forces, likely including hydrogen bonding and van der Waals interactions. The poor water solubility but good solubility in organic solvents is characteristic of compounds with substantial hydrophobic portions, like the cyclohexyl ring and chlorinated aromatic system .

Synthesis Methods

The synthesis of 2,4-Dichloro-N-(cyclohexylmethyl)aniline typically involves the formation of a carbon-nitrogen bond between 2,4-dichloroaniline and a cyclohexylmethyl precursor. Several approaches have been documented in the literature, with variations in reagents, catalysts, and reaction conditions.

Table 3: Common Synthetic Methods for 2,4-Dichloro-N-(cyclohexylmethyl)aniline

MethodStarting MaterialsCatalyst/ReagentsConditionsYieldReference
Reductive Amination2,4-dichloroaniline, cyclohexanecarbaldehydeNaBH₄, Ti(OiPr)₄THF, rt to 65°C, 4-8h65-75%Predicted based on similar reactions
Direct N-alkylation2,4-dichloroaniline, (bromomethyl)cyclohexaneK₂CO₃, KIDMF, 80-100°C, 12-24h55-65%Estimated from general procedures
Palladium-catalyzed coupling2,4-dichloroaniline, cyclohexylmethyl halidePd₂(dba)₃, BINAP, t-BuONaToluene, 100-110°C, 6-12h70-85%Mentioned in

Reaction Mechanisms

The palladium-catalyzed coupling reaction involves several key steps: (1) oxidative addition of the alkyl halide to the Pd(0) catalyst, (2) coordination of the aniline to the Pd(II) complex, (3) deprotonation of the aniline nitrogen, (4) reductive elimination to form the C-N bond, and (5) regeneration of the Pd(0) catalyst. This mechanism allows for efficient formation of the target compound under relatively mild conditions.

Other methods like reductive amination involve the formation of an imine intermediate followed by reduction, while direct N-alkylation proceeds through an SN2 mechanism where the aniline nitrogen acts as a nucleophile toward the alkyl halide.

Chemical Reactivity

The reactivity of 2,4-Dichloro-N-(cyclohexylmethyl)aniline is largely determined by the electronic effects of its substituents and the steric influence of the cyclohexylmethyl group.

Nucleophilicity

The nitrogen atom in 2,4-Dichloro-N-(cyclohexylmethyl)aniline has reduced nucleophilicity compared to unsubstituted anilines due to the electron-withdrawing effect of the chlorine atoms at positions 2 and 4. This effect is particularly pronounced because of the ortho and para positioning of the chlorine atoms relative to the amino group. The predicted pKa value of 2.46±0.50 suggests that the compound is a weak base , which correlates with its expected nucleophilic behavior.

Oxidation and Reduction

The compound may undergo oxidation at the nitrogen atom or reduction of the C-Cl bonds under appropriate conditions. Reduction of the C-Cl bonds could be achieved using catalytic hydrogenation or metal-mediated processes, potentially yielding derivatives with fewer chlorine atoms or none at all.

Applications and Uses

2,4-Dichloro-N-(cyclohexylmethyl)aniline has potential applications in various fields, primarily due to its structural features and chemical properties.

Pharmaceutical Intermediates

Like many aniline derivatives, 2,4-Dichloro-N-(cyclohexylmethyl)aniline may serve as an intermediate in the synthesis of pharmaceutical compounds. The presence of multiple functional groups (secondary amine, chlorine substituents) provides sites for further chemical transformations, making it a versatile building block for more complex molecules.

Research Applications

The compound has value in research settings, particularly for structure-activity relationship studies in medicinal chemistry and for exploring novel synthetic methodologies. Its structural similarity to known biologically active compounds suggests potential pharmaceutical relevance.

Analytical Methods

Various analytical techniques can be employed for the identification, quantification, and characterization of 2,4-Dichloro-N-(cyclohexylmethyl)aniline.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides valuable information about the structural features of the compound. Infrared (IR) spectroscopy can identify functional groups, while UV-visible spectroscopy may help determine electronic transitions and conjugation effects.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are effective for separating, identifying, and quantifying 2,4-Dichloro-N-(cyclohexylmethyl)aniline in mixtures. These techniques are particularly useful for purity assessment and reaction monitoring during synthesis.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation. The molecular ion peak and characteristic fragmentation pathways (such as loss of chlorine atoms or cleavage of the C-N bond) can be diagnostic for this compound.

Toxicological Considerations

Acute Toxicity

Based on data for related compounds, 2,4-Dichloro-N-(cyclohexylmethyl)aniline may exhibit moderate to high acute toxicity. 2,4-Dichloroaniline itself is classified as toxic if swallowed, inhaled, or absorbed through the skin . The median lethal dose (LD₅₀) values for dichloroaniline isomers in rats range from 340 to 3110 mg/kg body weight, with most values below 1000 mg/kg .

Chronic Effects

Chronic exposure to dichloroanilines can lead to methemoglobinemia, a condition characterized by the oxidation of hemoglobin, reducing its oxygen-carrying capacity . Other potential chronic effects may include damage to the kidneys and liver, although specific data for 2,4-Dichloro-N-(cyclohexylmethyl)aniline are lacking.

Environmental Concerns

Given its structure, 2,4-Dichloro-N-(cyclohexylmethyl)aniline is likely to have low water solubility and may persist in the environment, particularly in soils and sediments. Its biodegradation pathway and environmental fate would be influenced by both the chlorine substituents and the cyclohexylmethyl group .

Comparison with Related Compounds

Understanding the properties and behavior of 2,4-Dichloro-N-(cyclohexylmethyl)aniline can be enhanced by comparing it with structurally related compounds.

Table 4: Comparison of 2,4-Dichloro-N-(cyclohexylmethyl)aniline with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
2,4-Dichloro-N-(cyclohexylmethyl)anilineC₁₃H₁₇Cl₂N258.19Reference compoundpKa ≈ 2.46, low water solubility
2,4-DichloroanilineC₆H₅Cl₂N162.02Lacks cyclohexylmethyl groupMp: 59-62°C, Bp: 245°C, pKa: 2.05
2,3-Dichloro-N-(cyclohexylmethyl)anilineC₁₃H₁₇Cl₂N258.18Chlorines at positions 2,3 instead of 2,4Similar physical properties, potentially different reactivity
5-Chloro-N-(cyclohexylmethyl)-2-methylanilineC₁₄H₂₀ClN237.77Contains methyl group, only one chlorineLower molecular weight, potentially higher solubility

The comparison reveals that the positioning of substituents significantly affects properties such as pKa, melting point, and reactivity. The addition of the cyclohexylmethyl group to the aniline nitrogen increases the molecular weight and hydrophobicity compared to the parent 2,4-dichloroaniline, likely affecting solubility, boiling point, and chemical behavior .

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